PFI-2 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

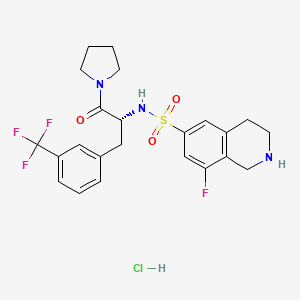

PFI-2 hydrochloride, also known as ®-PFI-2 hydrochloride, is a potent and selective inhibitor of the SET domain containing lysine methyltransferase 7 (SETD7) . It shows high inhibitory activity with Ki (app) and IC50 of 0.33 nM and 2 nM, respectively . It has 1000-fold selectivity over other methyltransferases and other non-epigenetic targets .

Molecular Structure Analysis

The molecular formula of this compound is C23H25F4N3O3S.HCl . Its molecular weight is 535.98 . The structure includes a pyrrolidinyl group, a trifluoromethylphenyl group, and a tetrahydroisoquinoline group .

Scientific Research Applications

PFI-2 hydrochloride has been used extensively in scientific research over the past decade. It has been used to study the effects of serotonin on a variety of physiological processes, such as memory and learning, anxiety, pain, and depression. Additionally, it has been used in animal models to study the effects of serotonin in the brain, as well as to study the effects of serotonin on behavior.

In Vivo

In vivo studies of PFI-2 hydrochloride have revealed its potential as a novel antidepressant. In mouse models, this compound was found to increase levels of serotonin in the brain, which in turn led to increased levels of serotonin in the bloodstream. Additionally, this compound was found to reduce the symptoms of depression in mice, as well as reduce anxiety-like behaviors.

In Vitro

In vitro studies of PFI-2 hydrochloride have revealed its potential as an anti-inflammatory agent. In cell culture studies, this compound was found to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound was found to reduce levels of NF-κB, a key transcription factor in the inflammatory response.

Mechanism of Action

Target of Action

PFI-2 hydrochloride is a potent, selective, and cell-active inhibitor of the methyltransferase activity of human SETD7 . SETD7, also known as SET domain containing (lysine methyltransferase) 7, is implicated in multiple signaling and disease-related pathways with a broad diversity of reported substrates .

Mode of Action

This compound exhibits an unusual cofactor-dependent and substrate-competitive inhibitory mechanism . It occupies the substrate peptide binding groove of SETD7, including the catalytic lysine-binding channel, and makes direct contact with the donor methyl group of the cofactor, S-adenosylmethionine .

Biochemical Pathways

The inhibition of SETD7 by this compound affects various biochemical pathways. One of the key pathways influenced is the Hippo signaling pathway . The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation contributes to tumorigenesis.

Result of Action

The inhibition of SETD7 by this compound leads to molecular and cellular effects such as the inhibition of YAP nuclear translocation and function following the activation of the Hippo signaling pathway in MCF7 cells . This can have significant implications in the context of cancer biology, as the Hippo pathway and YAP play crucial roles in cell proliferation and apoptosis.

Biological Activity

PFI-2 hydrochloride has been shown to have a variety of biological activities. In addition to its antidepressant and anti-inflammatory activities, it has also been shown to have neuroprotective and neuroregenerative effects. Additionally, it has been shown to have anti-nociceptive effects, meaning it can reduce pain.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain and bloodstream, as well as increase levels of dopamine and norepinephrine. Additionally, it has been shown to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce levels of NF-κB.

Advantages and Limitations for Lab Experiments

PFI-2 hydrochloride has several advantages for lab experiments. It is a highly potent and selective agonist of the 5-HT2A receptor, which makes it an ideal tool for studying the effects of serotonin in the brain. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, so there is still much to be learned about its pharmacodynamics and potential side effects. Additionally, its effects may vary depending on the species and strain of animals being studied.

Future Directions

The potential future directions for PFI-2 hydrochloride are vast. It could be used to further study the effects of serotonin in the brain and its potential therapeutic applications, such as its potential as an antidepressant. Additionally, it could be used to study the effects of serotonin on behavior and cognition, as well as its potential as a neuroprotective and neuroregenerative agent. It could also be used to study the effects of serotonin on pain and inflammation, as well as its potential as an anti-nociceptive agent. Finally, it could be used to study the effects of serotonin on other physiological processes, such as metabolism, appetite, and sleep.

Synthesis Methods

PFI-2 hydrochloride is synthesized through a three-step process starting with the reaction of 2-methyl-5-nitrobenzaldehyde with hydroxylamine hydrochloride in ethanol. This yields a nitroso compound which is then reduced with sodium borohydride to form the aldehyde. Finally, the aldehyde is reacted with hydrochloric acid to form the this compound product.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

PFI-2 Hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of SETD7 . SETD7 is a lysine methyltransferase, an enzyme that transfers a methyl group to the lysine residues of proteins . By inhibiting SETD7, this compound can modulate the methylation status of these proteins, thereby influencing their function .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating the activity of SETD7, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to SETD7, inhibiting its methyltransferase activity . This can lead to changes in gene expression and the function of proteins that are substrates of SETD7 .

Metabolic Pathways

This compound is involved in the metabolic pathway of lysine methylation, where it interacts with the enzyme SETD7

properties

IUPAC Name |

8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADKZNVAJGEFLC-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF4N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

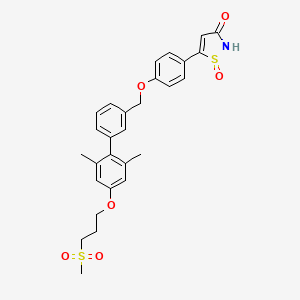

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

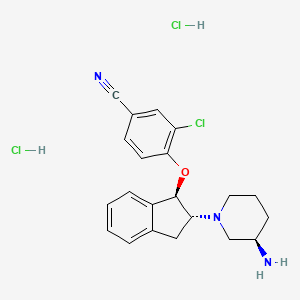

![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)